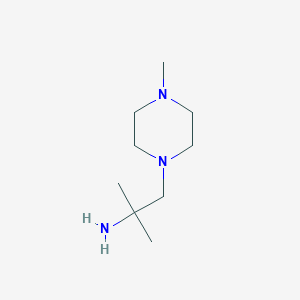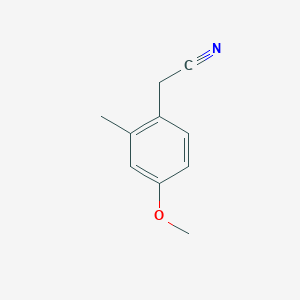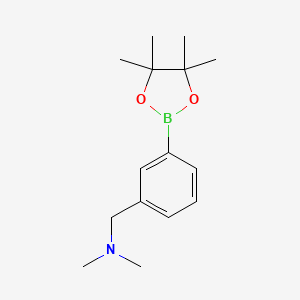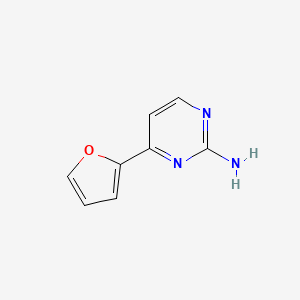
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related piperazine compounds involves various chemical reactions. For instance, a nucleophilic substitution reaction was used to synthesize 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where 1-methylpiperazine was reacted with a 2-bromo analogue . Another synthesis method involved the condensation of a compound with ethyl bromoacetate in basic media, followed by a reaction with hydrazine hydrate to produce acid hydrazide derivatives . These methods indicate that the synthesis of piperazine derivatives can be complex and may require multiple steps, including bromination, condensation, and substitution reactions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring. The derivatives often contain various substituents that can significantly alter their chemical and biological properties. For example, the presence of a methyl group on the piperazine ring, as seen in the compound of interest, can influence the molecule's lipophilicity and potentially its biological activity .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. The synthesis processes described in the provided papers involve reactions such as nucleophilic substitution, condensation, and the formation of Mannich bases . These reactions are crucial for the modification of the piperazine core and the introduction of different functional groups that can enhance the desired properties of the final compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine are not detailed in the provided papers, piperazine derivatives generally exhibit properties that are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and stability. The presence of electron-withdrawing or electron-releasing groups can also impact the compound's reactivity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Key Precursors for Pharmaceutical Compounds
The compound has been used in the synthesis of important pharmaceutical intermediates, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the cancer drug imatinib (Koroleva et al., 2012). This synthesis method provides a practical and efficient way to produce these intermediates at large scale.
Development of Novel Amides and Ligands
Research has focused on synthesizing new amides containing the N-methylpiperazine fragment for potential medicinal applications. This includes work on substituted 1,3,5-triazinylpiperazines as ligands for the serotonin 5-HT6 receptor (Łażewska et al., 2019).
Biological and Medical Research
Antiprotozoal Activity
Studies have shown that derivatives of this compound exhibit promising antiprotozoal activity. For instance, certain bicyclic diamines with a N-methylpiperazinyl group have been found effective against strains of Plasmodium falciparum and Trypanosoma brucei (Faist et al., 2013).
Development of Histamine Receptor Ligands
Research into 2-aminopyrimidines has led to the development of compounds that act as ligands for the histamine H4 receptor, with potential anti-inflammatory and antinociceptive properties (Altenbach et al., 2008).
Enantiomer Detection in Pharmacology
The compound has been used in developing reagents for the ultrasensitive detection of chiral amines, which is crucial in pharmacological research. For instance, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been employed as a derivatization reagent for this purpose (Jin et al., 2020).
Material Science and Chemistry
- Development of Fluorescent Polymers: Research into polymers with naphthalimide pendant groups has utilized this compound. Such polymers have applications in positive and negative fluorescent imaging, useful in various material science applications (Tian et al., 2002).
Eigenschaften
IUPAC Name |
2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2,10)8-12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADJQGJTQQHGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390230 |
Source


|
| Record name | 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | |
CAS RN |
84725-48-4 |
Source


|
| Record name | α,α,4-Trimethyl-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84725-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)


![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)
![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)




